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molecular formula C8H9ClFNO2S B8440143 2-Chloro-6-(1-Fluoroethyl)Benzenesulfonamide

2-Chloro-6-(1-Fluoroethyl)Benzenesulfonamide

Cat. No. B8440143
M. Wt: 237.68 g/mol
InChI Key: JEVJHCJYVMVDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05084086

Procedure details

To a solution of 8.0 g of 3-chloro-2-phenylmethylthio-(1-fluoroethyl)benzene in a mixture of 45 mL of propionic acid and 1.5 mL of water at -10° was added 5.2 mL of liquified chlorine. The reaction was stirred an additional 30 min and then poured into a mixture of ice/water. The aqueous phase was extracted with n-butyl chloride and the combined organic phase was washed with saturated sodium bicarbonate solution, dried over magnesium sulfate and concentrated to provide an oil. The crude sulfonyl chloride was dissolved in 100 mL of THF, cooled to -78° and treated with 1.6 mL of liquified anhydrous ammonia. The reaction was allowed to slowly warm to room temperature and stirred overnight. The solids were removed by filtration and then concentration provided the crude sulfonamide. Recrystallization from ethanol/water yielded 2.7 g of the title compound as a white solid, mp 151°-153°.
Name
3-chloro-2-phenylmethylthio-(1-fluoroethyl)benzene
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
1.6 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](SCC2C=CC=CC=2)=[C:4]([CH:8]([F:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.ClCl.[S:21](Cl)(Cl)(=[O:23])=[O:22].[NH3:26]>C(O)(=O)CC.O.C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]([F:10])[CH3:9])[C:3]=1[S:21]([NH2:26])(=[O:23])=[O:22]

Inputs

Step One
Name
3-chloro-2-phenylmethylthio-(1-fluoroethyl)benzene
Quantity
8 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)C(C)F)SCC1=CC=CC=C1
Name
Quantity
45 mL
Type
solvent
Smiles
C(CC)(=O)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
ClCl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
1.6 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with n-butyl chloride
WASH
Type
WASH
Details
the combined organic phase was washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide an oil
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78°
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
provided the crude sulfonamide
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol/water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)C(C)F)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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